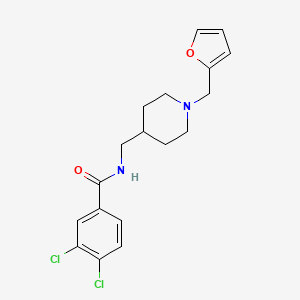

3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O2/c19-16-4-3-14(10-17(16)20)18(23)21-11-13-5-7-22(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13H,5-8,11-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUERJOXTHUAUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:

Piperidine Derivative Synthesis: : Piperidine is reacted with furan-2-carbaldehyde to form the furan-2-ylmethylpiperidine derivative.

Benzamide Formation: : The resulting piperidine derivative is then reacted with 3,4-dichlorobenzoic acid to form the benzamide core.

Final Functionalization: : The benzamide core undergoes further reactions to introduce the dichloro substituents and complete the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to increase yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be used to modify the compound's functional groups.

Substitution: : Substitution reactions can introduce different substituents at various positions on the benzamide core.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes.

Medicine

In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for various industrial applications.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, emphasizing substituent variations, synthesis routes, biological activities, and regulatory implications.

Substituted Piperidine-Benzamide Derivatives

Key Compounds:

Structural Insights:

- Furan vs. Furan’s oxygen atom may engage in hydrogen bonding or dipole interactions absent in purely hydrocarbon analogs .

- Chlorination Pattern : The 3,4-dichloro substitution on the benzamide ring is conserved across multiple analogs, suggesting its role in enhancing lipophilicity and receptor affinity .

Cyclohexylamine-Benzamide Derivatives (Opioid Analogs)

Key Compounds:

Comparison with Target Compound:

- Scaffold Differences: U-47700 and AH-7921 replace the piperidine ring with a cyclohexylamine scaffold, critical for their opioid receptor binding.

Biological Activity

3,4-Dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a dichlorobenzamide core linked to a furan-piperidine moiety, suggests various biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 367.3 g/mol. The structural attributes include:

- Benzamide Core : Provides a scaffold for biological interaction.

- Dichloro Substituents : Enhance lipophilicity and potentially improve binding affinity to biological targets.

- Furan and Piperidine Linker : Imparts unique pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity :

-

Epidermal Growth Factor Receptor (EGFR) Inhibition :

- The compound has been investigated for its ability to inhibit EGFR, which is critical in cancer progression . This suggests potential applications in oncology.

-

Cytotoxicity :

- In vitro assays reveal that the compound may exhibit cytotoxic effects against cancer cell lines, although specific IC50 values are yet to be fully characterized .

The mechanisms underlying the biological activities of this compound are under investigation. Potential interactions include:

- Binding Affinity : Interaction studies indicate that the compound may bind effectively to target proteins involved in cell signaling pathways related to cancer and infection .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dichloro-N-(pyridin-3-ylmethyl)benzamide | Similar benzamide core; different heterocyclic ring | Antiviral properties |

| 3,4-Dichloro-N-(3-cyanopyrazin-2-yl)piperidin | Contains cyanopyrazine instead of furan | Potential anticancer activity |

| N-{1-(Furan-2-ylmethyl)-piperidin}benzamide | Lacks dichlorine substitutions | Investigated for neuroprotective effects |

This table highlights how variations in structure can influence biological activity, emphasizing the significance of the dichlorobenzamide framework in enhancing therapeutic potential.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

- Antitubercular Activity :

-

EGFR Inhibition :

- Research on related compounds has shown significant inhibition of EGFR pathways in various cancer models, supporting further exploration of this compound's potential in oncology .

Q & A

Q. What synthetic strategies are recommended for synthesizing 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Piperidine Subunit Preparation : Start with the alkylation of piperidin-4-ylmethanamine with furan-2-ylmethyl halide (e.g., bromide) under basic conditions (K₂CO₃/DMF) to introduce the furan moiety .

- Benzamide Formation : React the intermediate with 3,4-dichlorobenzoyl chloride in dichloromethane (DCM) using a coupling agent like HOBt/EDC or DIPEA to form the amide bond .

- Optimization :

Q. What analytical methods are critical for characterizing this compound, and how are they validated?

Methodological Answer:

- Techniques :

- NMR Spectroscopy : Confirm structural integrity (¹H/¹³C NMR) by verifying peaks for the furan (δ 6.2–7.4 ppm), piperidine (δ 1.4–2.8 ppm), and benzamide (δ 7.5–8.1 ppm) .

- HPLC-MS : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) and validate via spiked standards .

- Validation :

- Calibrate instruments with certified reference materials.

- Perform repeatability tests (n=3) for retention time and mass accuracy (±5 ppm) .

Q. What legal and ethical considerations apply when handling this compound in academic research?

Methodological Answer:

- Regulatory Compliance :

- Safety Protocols :

Q. How can researchers design initial pharmacological screens to evaluate this compound’s activity?

Methodological Answer:

Advanced Research Questions

Q. How can researchers address discrepancies in reported μ-opioid receptor binding affinities for structural analogs like AH-7921 and U-47700?

Methodological Answer:

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- Structural Modifications :

- In Vitro Testing :

- Use liver microsomes (human/rat) to measure half-life (t₁/₂). Optimize compounds with t₁/₂ > 30 minutes .

Q. How can computational modeling predict off-target interactions for this compound?

Methodological Answer:

- In Silico Workflow :

- Docking Studies : Use AutoDock Vina to model interactions with opioid receptors (PDB: 6DDF) and adrenergic receptors (PDB: 2RH1) .

- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity and CNS penetration .

- Validation : Compare predictions with experimental data from kinase profiling panels .

Q. What advanced analytical techniques resolve challenges in quantifying low-concentration metabolites?

Methodological Answer:

- Techniques :

- HRAM LC-MS/MS : Use Q-Exactive Orbitrap (resolution: 140,000) to identify metabolites via exact mass (±2 ppm) and MS/MS fragmentation .

- Stable Isotope Tracing : Incubate with ¹³C-labeled analogs to track metabolic pathways .

- Data Analysis :

- Employ software (e.g., Compound Discoverer) for non-targeted metabolomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.